molecular formula C26H21FN2O3 B11010486 3-(2-{[4-(4-fluorophenyl)piperazino]carbonyl}phenyl)-1H-isochromen-1-one

3-(2-{[4-(4-fluorophenyl)piperazino]carbonyl}phenyl)-1H-isochromen-1-one

Cat. No.: B11010486
M. Wt: 428.5 g/mol
InChI Key: YWPLRDHQAJQXIY-UHFFFAOYSA-N
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Description

3-(2-{[4-(4-fluorophenyl)piperazino]carbonyl}phenyl)-1H-isochromen-1-one is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group, linked to an isochromenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-{[4-(4-fluorophenyl)piperazino]carbonyl}phenyl)-1H-isochromen-1-one typically involves multiple steps. One common approach includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another method involves the use of protected diamines and sulfonium salts under basic conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves scalable reactions such as those mentioned above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-{[4-(4-fluorophenyl)piperazino]carbonyl}phenyl)-1H-isochromen-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions (e.g., sodium azide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Mechanism of Action

The mechanism of action of 3-(2-{[4-(4-fluorophenyl)piperazino]carbonyl}phenyl)-1H-isochromen-1-one involves its interaction with specific molecular targets and pathways. For example, it may act as a ligand for dopamine D4 receptors, influencing neurotransmitter activity . The compound’s effects are mediated through binding to these receptors and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-{[4-(4-fluorophenyl)piperazino]carbonyl}phenyl)-1H-isochromen-1-one is unique due to its specific combination of a fluorophenyl-piperazine moiety with an isochromenone structure. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C26H21FN2O3

Molecular Weight

428.5 g/mol

IUPAC Name

3-[2-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl]isochromen-1-one

InChI

InChI=1S/C26H21FN2O3/c27-19-9-11-20(12-10-19)28-13-15-29(16-14-28)25(30)23-8-4-3-7-22(23)24-17-18-5-1-2-6-21(18)26(31)32-24/h1-12,17H,13-16H2

InChI Key

YWPLRDHQAJQXIY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CC=CC=C3C4=CC5=CC=CC=C5C(=O)O4

Origin of Product

United States

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